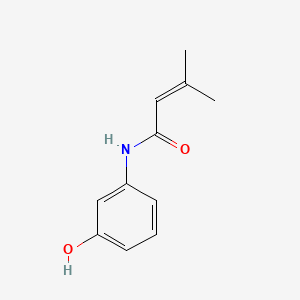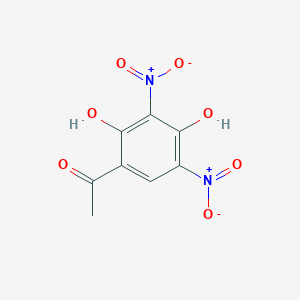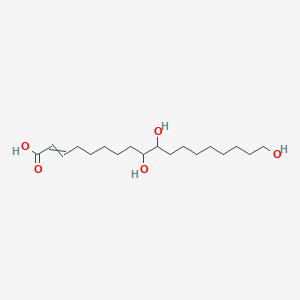![molecular formula C10H11NOS B14646154 [(1-Isocyanatopropan-2-yl)sulfanyl]benzene CAS No. 56177-19-6](/img/structure/B14646154.png)
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of an isocyanate group attached to a propan-2-yl sulfanyl group, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Isocyanatopropan-2-yl)sulfanyl]benzene typically involves the reaction of 1-isocyanatopropan-2-yl sulfanyl with benzene under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the isocyanate group reacts with the benzene ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving elevated temperatures and pressures to accelerate the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Aplicaciones Científicas De Investigación
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.
Mecanismo De Acción
The mechanism of action of [(1-Isocyanatopropan-2-yl)sulfanyl]benzene involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as the formation of ureas and carbamates in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-isocyanatopropan-2-yl)benzene: Similar structure but with two isocyanate groups.
Ethyl 2-[(1,1,1-trifluoro-3-isocyanatopropan-2-yl)sulfanyl]acetate: Contains a trifluoromethyl group and an ester functionality.
Uniqueness
[(1-Isocyanatopropan-2-yl)sulfanyl]benzene is unique due to its specific combination of an isocyanate group and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Número CAS |
56177-19-6 |
|---|---|
Fórmula molecular |
C10H11NOS |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-isocyanatopropan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-9(7-11-8-12)13-10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |
Clave InChI |
HHBMNMWCWOHISR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN=C=O)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


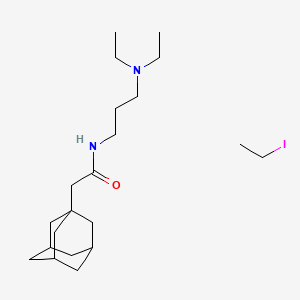
![2-[(Hex-5-en-2-yn-1-yl)oxy]oxane](/img/structure/B14646082.png)
![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
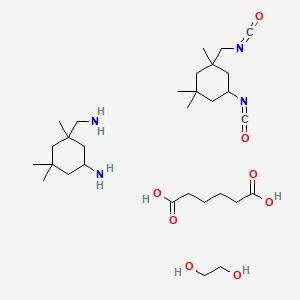
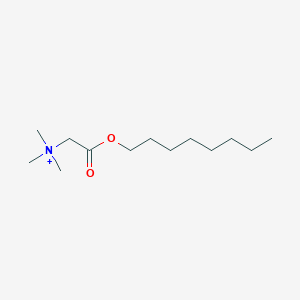

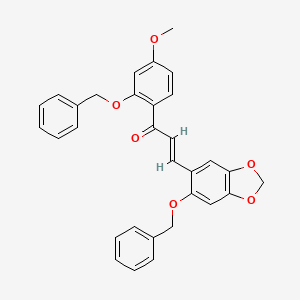
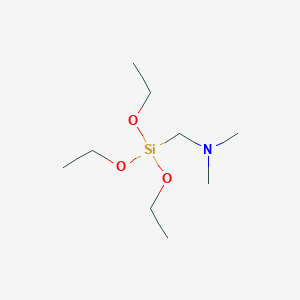
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
